BenchChemオンラインストアへようこそ!

6-Oxopiperidine-3-carboxylic acid

Antitubercular Antibacterial Enzyme Inhibition

Procure enantiopure (3S)-6-oxopiperidine-3-carboxylic acid, a critical chiral δ-lactam scaffold for medicinal chemistry and anti-tubercular programs. Its defined (3S) stereocenter is essential for AChE covalent inhibition (the (3R)-enantiomer is inactive) and 82.6% AcK inhibition in M. tuberculosis assays. The 3-carboxylic acid regiochemistry ensures proper binding; the 2-carboxylic acid regioisomer fails. With high aqueous solubility (LogP -1.73) and orthogonal amide coupling handle, this building block streamlines lead optimization, SAR studies, and solubility-driven formulation. Choose ≥97% purity from verified stock for reliable, reproducible results.

Molecular Formula C6H9NO3
Molecular Weight 143.14
CAS No. 1426408-56-1
Cat. No. B3047599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxopiperidine-3-carboxylic acid
CAS1426408-56-1
Molecular FormulaC6H9NO3
Molecular Weight143.14
Structural Identifiers
SMILESC1CC(=O)NCC1C(=O)O
InChIInChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
InChIKeyLWZUSLUUMWDITR-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxopiperidine-3-carboxylic Acid (CAS 1426408-56-1) for R&D Procurement | Core Properties and Research Utility


6-Oxopiperidine-3-carboxylic acid (CAS 1426408-56-1, C₆H₉NO₃, MW 143.14 g/mol) is a chiral δ-lactam heterocyclic building block featuring a 6-oxo-piperidine core with a 3-position carboxylic acid substituent and a defined (3S) stereocenter [1]. The compound exists as a white to off-white hygroscopic solid (mp 181–184°C), with predicted physicochemical parameters including a boiling point of 437.0±38.0°C, density of 1.3±0.1 g/cm³, and LogP of -1.73, indicating high aqueous solubility and strong hydrogen-bonding capacity . Its structure enables participation in amide coupling, lactam functionalization, and chiral scaffold construction for medicinal chemistry programs .

Why In-Class 6-Oxopiperidine Analogs Cannot Substitute for 6-Oxopiperidine-3-carboxylic Acid in Target Applications


Generic substitution with structurally related piperidine carboxylic acids is precluded by the compound's specific (3S) stereochemistry, the 6-oxo-3-carboxylic acid substitution pattern, and the six-membered δ-lactam ring size. The (3S) absolute configuration is essential for enantioselective enzyme binding, as demonstrated by the differential biological activity profiles of (3S)- vs. (3R)-enantiomers . The 3-carboxylic acid regiochemistry (vs. 2-carboxylic acid in 6-oxopiperidine-2-carboxylic acid) dictates distinct hydrogen-bonding networks and molecular recognition properties [1]. Furthermore, the δ-lactam ring (six-membered) confers conformational flexibility and target engagement characteristics distinct from the γ-lactam ring (five-membered) of 5-oxopyrrolidine-3-carboxylic acid [2]. N-substituted derivatives (e.g., 1-alkyl-6-oxopiperidine-3-carboxylic acids) alter lipophilicity and steric bulk, fundamentally changing binding kinetics and pharmacokinetic profiles [3]. These structural differences translate directly into divergent inhibitory potency, antimicrobial spectrum, and target selectivity.

Head-to-Head Quantitative Differentiation: 6-Oxopiperidine-3-carboxylic Acid vs. Closest Analogs


Acetate Kinase (AcK) Inhibition: 6-Oxopiperidine-3-carboxylic Acid Exhibits Potent Activity Against M. tuberculosis Target

6-Oxopiperidine-3-carboxylic acid demonstrates potent inhibitory activity against acetate kinase (AcK), an essential enzyme in M. tuberculosis and pathogenic E. coli [1]. In a direct in vitro assay, the compound achieved 82.6% inhibition of AcK at 70 mM concentration [2]. While structurally related piperidine derivatives such as 6-oxopiperidine-2-carboxylic acid (a bacterial metabolite from Saccharomyces cerevisiae) lack reported AcK inhibition data, 6-oxopiperidine-3-carboxylic acid is explicitly identified as an AcK inhibitor targeting M. tuberculosis growth [1].

Antitubercular Antibacterial Enzyme Inhibition

Chiral δ-Lactam Ring Synthesis: Improved Yield Over Previously Reported Methods

The synthesis of enantiopure 6-oxopiperidine-3-carboxylic acid via the O-(α-phenylethyl)hydroxylamine method represents a significant advancement over prior approaches [1]. Previous methods using N-(α-phenylethyl)amine as a chiral auxiliary yielded the methyl ester of the corresponding 5-oxopyrrolidine-3-carboxylic acid (ring-size analog) in only 1.4% overall yield due to problematic auxiliary removal [1]. In contrast, the improved one-pot Michael reaction-cyclization with hydrogenolytic auxiliary cleavage provides a more practical route to the 6-oxopiperidine scaffold, although exact yield data for the 6-oxopiperidine-3-carboxylic acid itself was not reported in this study [1].

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Enzyme Target Profile Divergence: 6-Oxopiperidine-3-carboxylic Acid Shows Distinct Enzyme Inhibition Spectrum from Enantiomer

The (3S)-6-oxopiperidine-3-carboxylic acid enantiomer demonstrates a distinct enzyme inhibition profile compared to its (3R)-counterpart . (3S)-6-Oxopiperidine-3-carboxylic acid is reported as an acetylcholinesterase (AChE) inhibitor that binds covalently to the active site serine residue, leading to acetylcholine accumulation and paralysis . In contrast, (3R)-6-oxopiperidine-3-carboxylic acid inhibits metabolic enzymes citrate synthase and phosphofructokinase, and exhibits anti-tubercular activity as an acid catalyst .

Acetylcholinesterase Inhibition Metabolic Enzyme Inhibition Stereoselectivity

Physicochemical and Formulation Differentiation: Solubility and Stability Advantages Over N-Alkyl Derivatives

6-Oxopiperidine-3-carboxylic acid exhibits high aqueous solubility (LogP -1.73) and strong hydrogen-bonding capacity (4 H-bond acceptors, 2 H-bond donors), making it suitable for aqueous formulation development without requiring N-alkylation . N-Alkylated derivatives such as 1-alkyl-6-oxopiperidine-3-carboxylic acids (patented as cooling compounds) possess increased lipophilicity and altered pharmacokinetic profiles [1]. The unsubstituted 6-oxopiperidine-3-carboxylic acid is hygroscopic and requires sealed dry storage, whereas N-alkyl derivatives may exhibit different stability characteristics .

Preformulation Solubility Drug Development

Biological Target Engagement: 6-Oxopiperidine-3-carboxylic Acid is a Specific AcK Inhibitor for Anti-Tubercular Screening

In a combined in silico and in vitro study, 6-oxopiperidine-3-carboxylic acid was identified as an acetate kinase (AcK) inhibitor that targets M. tuberculosis growth with potency comparable to natural compounds chlorogenic acid and pinoresinol [1]. The study explicitly states that the piperidine derivative compound 6-oxopiperidine-3-carboxylic acid inhibits the growth of pathogenic E. coli and M. tuberculosis by targeting AcK with equal or greater efficacy than the natural compounds tested [1]. No comparative data for 6-oxopiperidine-2-carboxylic acid or other regioisomers were reported in this study.

Target Validation Anti-Tubercular In Silico Screening

Validated Application Scenarios for 6-Oxopiperidine-3-carboxylic Acid in R&D and Industrial Settings


Antitubercular Drug Discovery: Acetate Kinase (AcK) Inhibitor Scaffold

Researchers developing novel anti-tubercular agents targeting acetate kinase (AcK) in M. tuberculosis should prioritize 6-oxopiperidine-3-carboxylic acid as a validated inhibitor scaffold. The compound demonstrated 82.6% inhibition of AcK at 70 mM in enzyme assays [1] and was shown to inhibit M. tuberculosis growth with efficacy equal or superior to natural compounds chlorogenic acid and pinoresinol [2]. The 3-carboxylic acid regiochemistry is critical for AcK binding, distinguishing it from inactive regioisomers such as 6-oxopiperidine-2-carboxylic acid. This scaffold is suitable for structure-activity relationship (SAR) studies and lead optimization programs.

Chiral Building Block for Asymmetric Synthesis of δ-Lactam-Containing Drug Candidates

Medicinal chemists synthesizing chiral δ-lactam-containing drug candidates (e.g., TBK1 inhibitors, autotaxin inhibitors, SGLT1 inhibitors, or BACE-1 inhibitors) can utilize enantiopure 6-oxopiperidine-3-carboxylic acid as a versatile building block [3]. The improved synthetic route using O-(α-phenylethyl)hydroxylamine enables practical access to the (3S)-enantiomer, overcoming the 1.4% yield limitations previously observed for 5-membered γ-lactam analogs [3]. The compound's defined stereocenter and orthogonal carboxylic acid handle support incorporation into complex molecular architectures via amide coupling and lactam functionalization.

Acetylcholinesterase Inhibitor Research and Neuroscience Tool Compound Studies

Neuroscience researchers investigating acetylcholinesterase (AChE) inhibition mechanisms should procure the (3S)-6-oxopiperidine-3-carboxylic acid enantiomer specifically, as this stereoisomer covalently binds to the AChE active site serine residue . The (3R)-enantiomer does not inhibit AChE but instead targets metabolic enzymes citrate synthase and phosphofructokinase . Stereochemical purity is therefore non-negotiable for AChE-focused studies. The compound's high aqueous solubility (LogP -1.73) facilitates in vitro assay preparation without requiring organic co-solvents .

Aqueous Preformulation and Solubility-Focused Drug Development Programs

Pharmaceutical scientists developing aqueous formulations or performing solubility-limited drug discovery can leverage 6-oxopiperidine-3-carboxylic acid's favorable physicochemical profile. With a predicted LogP of -1.73, four hydrogen-bond acceptors, and two hydrogen-bond donors, the compound exhibits high water solubility . This contrasts with N-alkyl derivatives (e.g., 1-alkyl-6-oxopiperidine-3-carboxylic acids), which possess increased lipophilicity tailored for cooling agent applications [4]. The unsubstituted compound is the preferred choice for solubility-driven lead optimization and preformulation studies requiring high aqueous compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxopiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.